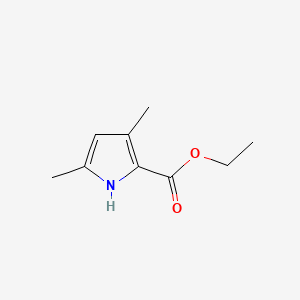

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSBSZYFPYIJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176410 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-44-2 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2199-44-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive overview of this compound, a key heterocyclic compound. It covers its chemical structure, physicochemical properties, synthesis protocols, and its significant applications in medicinal chemistry and materials science.

Core Compound Structure and Properties

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure features methyl groups at positions 3 and 5, and an ethyl carboxylate group at position 2 of the pyrrole ring.[1] This substitution pattern influences the compound's reactivity and potential for further chemical modification.[2]

Physicochemical and Spectroscopic Data

The key properties of the compound are summarized in the tables below. These data are essential for its identification, purification, and use in synthetic procedures.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2199-44-2 | [1][3][4] |

| Molecular Formula | C₉H₁₃NO₂ | [1][4] |

| Molar Mass | 167.21 g/mol | [1][4] |

| Melting Point | 122-126 °C | [3][4] |

| Boiling Point | 135-136 °C (at 10.5 mmHg) | [3][4] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(=O)C1=C(C)C=C(C)N1 | [3] |

| InChIKey | IZSBSZYFPYIJDI-UHFFFAOYSA-N | [1][3] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Data Availability |

| ¹H NMR | Available[5] |

| ¹³C NMR | Available[6] |

| FTIR | Available[5] |

| Mass Spectrometry (MS) | Available[5] |

| UV-Vis | Available[5] |

| Raman | Available[5] |

Safety and Handling

The compound is classified with several GHS hazard warnings and should be handled with appropriate personal protective equipment in a well-ventilated area.

Table 3: GHS Hazard Classification

| Hazard Code | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Synthesis and Experimental Protocols

The most common and established method for synthesizing substituted pyrroles, including this compound, is the Knorr pyrrole synthesis.[7][8] This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group (such as a β-ketoester).[7]

Caption: General workflow for the Knorr synthesis of the title compound.

Detailed Experimental Protocol: Knorr Pyrrole Synthesis

This protocol outlines the synthesis of this compound from the condensation of acetylacetone and ethyl oximinoacetoacetate.[8]

-

Preparation of Ethyl Oximinoacetoacetate: An α-aminoketone is required for the Knorr synthesis. Because these compounds self-condense easily, they are typically prepared in situ.[7] A common method involves the reduction of an oxime. Ethyl acetoacetate is converted to ethyl 2-oximinoacetoacetate by reacting it with sodium nitrite in glacial acetic acid under cooling.[7][9]

-

Reduction and Condensation: Zinc dust is gradually added to the solution containing the newly formed oxime and a second equivalent of a β-dicarbonyl compound (in this case, acetylacetone) dissolved in glacial acetic acid.[7] The zinc reduces the oxime to the corresponding α-amino-ketone.

-

Cyclization: The in situ generated α-amino-ketone immediately reacts with the acetylacetone. The reaction proceeds through the condensation of the amine and a ketone to form an imine, which then tautomerizes to an enamine. This intermediate undergoes cyclization, followed by the elimination of a water molecule to form the stable aromatic pyrrole ring.[7][9]

-

Workup and Purification: The reaction is often exothermic and may require cooling.[9] After the reaction is complete, the mixture is typically quenched with water. The crude product precipitates and can be collected by filtration, washed with water, and then purified, commonly by recrystallization from a suitable solvent like ethanol.[10]

Reaction Mechanism

The mechanism of the Knorr pyrrole synthesis is a well-established pathway in organic chemistry. It elegantly combines condensation, tautomerization, and cyclization steps to construct the pyrrole ring.

Caption: Stepwise mechanism of the Knorr pyrrole synthesis.

Applications in Research and Drug Development

This compound is not just a laboratory chemical; it is a valuable building block for synthesizing complex, high-value molecules. Its rigid, aromatic structure and functional groups make it a versatile precursor in several fields.

Porphyrin Synthesis for Photodynamic Therapy (PDT)

Pyrroles are the fundamental structural units of porphyrins, the macrocycles found in heme and chlorophyll.[8] Synthetic porphyrins are investigated as photosensitizers in photodynamic therapy (PDT), an emerging cancer treatment. In PDT, a photosensitizer is selectively absorbed by tumor cells and then activated by light, leading to tumor necrosis.[8] this compound serves as a starting material for constructing these complex porphyrin rings.

Intermediate in Pharmaceutical Synthesis

The pyrrole scaffold is present in numerous approved drugs and biologically active compounds.[11][12] Pyrrole derivatives exhibit a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][12] Specifically, substituted pyrroles related to this compound are critical intermediates in the synthesis of targeted cancer therapies like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[13]

Caption: Role as a precursor in pharmaceuticals and materials science.

Materials Science

Beyond medicine, this compound has applications in materials science. It can be used as a building unit for functional organic materials with specific photoelectric properties, such as those used in the development of Organic Light Emitting Diodes (OLEDs).[2] Introducing the pyrrole moiety into molecular structures can enhance the luminous efficiency and stability of such materials.[2]

References

- 1. 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | C9H13NO2 | CID 137477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-1H-Pyrrole-2-Carboxylic Acid Ethyl Ester Supplier China | Properties, Uses & Safety Data [pipzine-chem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. acu.edu.in [acu.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS: 2199-44-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, with CAS number 2199-44-2, is a pivotal heterocyclic compound widely utilized as a versatile building block in organic synthesis. Its unique chemical architecture, featuring a substituted pyrrole core, makes it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic data, a thorough experimental protocol for its synthesis via the Knorr-type reaction, and its significant applications in medicinal chemistry, notably as a potential precursor in the synthesis of the anticancer drug Sunitinib.

Physicochemical Properties

This compound is typically a white to light yellow or dark green crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 2199-44-2 | [2] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [3] |

| Melting Point | 122-126 °C | [2] |

| Boiling Point | 135-136 °C (at 10.5 mmHg) | [2] |

| Appearance | White to Light yellow to Dark green powder to crystal | [1] |

| InChI | InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-7(3)10-8/h5,10H,4H2,1-3H3 | [3] |

| SMILES | CCOC(=O)C1=C(C)C=C(C)N1 | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

2.1. NMR Spectroscopy

| ¹H NMR | ¹³C NMR |

| Data available at SpectraBase[4] | Data available at SpectraBase[4] |

2.2. IR and Mass Spectrometry

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| Data available at SpectraBase[4] | Data available at SpectraBase[4] |

Synthesis via Knorr-Type Reaction

The primary method for synthesizing this compound is a Knorr-type pyrrole synthesis.[1] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. In this specific synthesis, acetylacetone and ethyl oximinoacetoacetate are the key starting materials.[1]

3.1. Experimental Protocol: Knorr Synthesis

This protocol is based on the general principles of the Knorr pyrrole synthesis and the specific reagents identified for this compound.

Reagents:

-

Acetylacetone

-

Ethyl oximinoacetoacetate

-

Zinc dust

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

Formation of the α-amino-ketoester: Ethyl oximinoacetoacetate is reduced in situ to the corresponding α-amino-ketoester using a reducing agent like zinc dust in glacial acetic acid.

-

Condensation: The in situ generated α-amino-ketoester is then reacted with acetylacetone in the same reaction vessel.

-

Cyclization and Dehydration: The intermediate undergoes cyclization and subsequent dehydration to form the pyrrole ring.

-

Work-up and Purification: The reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

3.2. Synthesis Workflow

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

4.1. Precursor to Porphyrins for Photodynamic Therapy

Pyrrole derivatives are fundamental building blocks for the synthesis of porphyrins.[1] Porphyrins are large macrocyclic compounds that can act as photosensitizers in photodynamic therapy (PDT), a treatment modality for certain types of cancer.[1]

4.2. Intermediate in the Synthesis of Sunitinib

While not a direct precursor, this compound is structurally very similar to key intermediates used in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. A closely related compound, 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, is a vital intermediate in Sunitinib's synthesis.[5] It is plausible that this compound could be chemically modified to yield this or other necessary pyrrole-based fragments for the synthesis of Sunitinib and its analogs.

4.3. Sunitinib Synthesis Pathway

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis, coupled with its utility as a versatile building block for complex heterocyclic structures, underscores its importance in modern organic and medicinal chemistry. Further research into its applications and the development of novel derivatives holds promise for the discovery of new therapeutic agents and functional materials.

References

The Knorr Synthesis of Substituted Pyrroles: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Knorr synthesis of pyrroles, a cornerstone in heterocyclic chemistry, offers a reliable and versatile method for the preparation of substituted pyrroles. This reaction, first reported by Ludwig Knorr in 1884, involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1][2] The inherent value of this methodology lies in its ability to construct the pyrrole ring, a privileged scaffold in a multitude of natural products, pharmaceuticals, and functional materials. This technical guide provides an in-depth overview of the Knorr synthesis, focusing on its mechanism, experimental protocols, and quantitative aspects to support its application in research and development.

Core Reaction Mechanism

The Knorr pyrrole synthesis proceeds through a series of well-established steps, initiated by the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group, such as a β-ketoester.[1] Due to the inherent instability and propensity for self-condensation of α-amino-ketones, they are often generated in situ. A common approach involves the reduction of an α-oximino-β-dicarbonyl compound using a reducing agent like zinc dust in acetic acid.[1]

The reaction mechanism can be summarized as follows:

-

Formation of the α-amino-ketone: An α-oximino-β-dicarbonyl compound is reduced to the corresponding α-amino-ketone.

-

Condensation: The α-amino-ketone condenses with a β-dicarbonyl compound to form an enamine intermediate.

-

Cyclization: Intramolecular cyclization occurs through the nucleophilic attack of the enamine nitrogen onto one of the carbonyl groups of the second reactant.

-

Dehydration: The resulting heterocyclic intermediate undergoes dehydration to yield the aromatic pyrrole ring.

A visual representation of this mechanistic pathway is provided below.

Caption: The mechanistic pathway of the Knorr pyrrole synthesis.

Quantitative Data Summary

The yield of the Knorr synthesis is influenced by the nature of the substrates, reaction conditions, and the method of α-amino-ketone generation. The following table summarizes yields for the synthesis of various substituted pyrroles via the Knorr synthesis and its modifications.

| α-Amino-ketone Precursor / α-Amino-ketone | β-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60 | [1] |

| Ethyl 2-oximinoacetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High | [1] |

| Diethyl oximinomalonate | 2,4-Pentanedione | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | ~60 | [1] |

| N,N-Dialkyl 2-oximinoacetoacetamides | 3-Substituted-2,4-pentanediones | Substituted pyrroles | ~45 | [1] |

| 3-Amino-4-phenyl-2-butanone HCl | Acetylacetone | 2,3,4-Trimethyl-5-phenylpyrrole | 79 | [3] |

| 3-Amino-2-butanone HCl | Ethyl acetoacetate | Ethyl 2,4,5-trimethylpyrrole-3-carboxylate | 85 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Knorr synthesis. Below are protocols for both a classical and a microwave-assisted approach.

Classical Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")

This protocol is adapted from the original Knorr synthesis and is a widely used method for preparing this specific pyrrole derivative.[1]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite

-

Zinc dust

-

Ice

Procedure:

-

Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool the mixture in an ice bath.

-

Slowly add a saturated aqueous solution of sodium nitrite to the cooled mixture while maintaining the temperature.

-

After the addition is complete, stir the mixture while it is still in the ice bath.

-

Gradually add zinc dust to the solution. This step is exothermic and may require external cooling to control the temperature.

-

After the zinc addition is complete, the reaction mixture is typically heated to ensure the completion of the reaction.

-

The hot mixture is then poured into a large volume of water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

Microwave-assisted synthesis offers a significant acceleration of the Paal-Knorr reaction, a related pyrrole synthesis, and can often be adapted for the Knorr synthesis.[4]

Materials:

-

1,4-Diketone

-

Primary amine or ammonia

-

Acetic acid (catalyst)

-

Ethanol (solvent)

-

Microwave reactor

Procedure:

-

In a microwave vial, dissolve the 1,4-diketone in ethanol.

-

Add the primary amine and a catalytic amount of acetic acid to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

The solvent is typically removed under reduced pressure, and the crude product can be purified by column chromatography.

Logical Relationships and Workflow

The successful execution of a Knorr synthesis experiment involves a logical sequence of steps, from the selection of starting materials to the final purification of the product. The following diagram illustrates a general experimental workflow.

Caption: A general experimental workflow for the Knorr synthesis of pyrroles.

References

Biological Activity of Dimethylpyrrole Carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The pyrrole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among these, dimethylpyrrole carboxylate derivatives have garnered significant attention due to their versatile chemical properties and a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] These compounds serve as critical intermediates in the synthesis of targeted therapies, such as the multi-targeted tyrosine kinase inhibitor, Sunitinib.[6][7] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of dimethylpyrrole carboxylate derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic and biological pathways to support researchers, scientists, and drug development professionals in this promising field.

Synthesis of Dimethylpyrrole Carboxylate Derivatives

The synthesis of the dimethylpyrrole carboxylate scaffold is most commonly achieved through the Knorr pyrrole synthesis.[8][9] This method typically involves the condensation of an α-amino-ketone with a β-ketoester. A highly efficient, one-pot variation utilizes ethyl acetoacetate and sodium nitrite as starting materials in the presence of a reducing agent like zinc powder.[8][9]

General Synthesis Workflow

The Knorr synthesis provides a reliable route to the core diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate structure, which can be further modified to produce a variety of biologically active derivatives.

Caption: General workflow for the Knorr synthesis of a dimethylpyrrole dicarboxylate.

Experimental Protocol: One-Pot Knorr Pyrrole Synthesis[8][9][10]

-

Preparation: A three-necked flask is equipped with a stirrer, a dropping funnel, and a thermometer. A solution of ethyl acetoacetate in glacial acetic acid is placed in the flask and cooled to 5-7°C in an ice-salt bath.

-

Nitrosation: A solution of sodium nitrite in water is added dropwise with vigorous stirring, ensuring the temperature remains between 5°C and 7°C. The mixture is stirred for an additional 30 minutes and then allowed to warm to room temperature over four hours.

-

Reduction and Cyclization: The dropping funnel is replaced with a wide-bore condenser. A second equivalent of ethyl acetoacetate is added. The solution is stirred, and zinc dust is added in portions, quickly at first to initiate boiling, and then frequently to maintain reflux.

-

Reflux and Isolation: After the zinc addition is complete, the mixture is heated and refluxed for one hour.

-

Purification: While still hot, the reaction mixture is decanted from the remaining zinc into vigorously stirred water. The crude product precipitates overnight, is filtered by suction, washed with water, and dried. The final product can be purified by recrystallization from ethanol.

Biological Activities and Quantitative Data

Dimethylpyrrole carboxylate derivatives exhibit a broad range of biological activities, which are summarized below.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of dimethylpyrrole carboxylate derivatives against a panel of human cancer cell lines.[3][7] The mechanism often involves the inhibition of key signaling proteins like receptor tyrosine kinases.[7][10]

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| trans-4k | A549 | Lung | 16.0 | [11] |

| cis-4m | MDA-MB-231 | Breast | 16.0 | [11] |

| cis-4m | HT-29 | Colon | 19.6 | [11] |

| Compound 4a | LoVo | Colon | ~60 (at 200µM) | [3] |

| Compound 4d | LoVo | Colon | ~19 (at 200µM) | [3] |

| Compound 2 | MCF-7 | Breast | 3.81 (vs Erlotinib) | [12] |

| Compound 2 | HCT-116 | Colon | 2.90 (vs Erlotinib) | [12] |

| Compound 2 | A549 | Lung | 2.39 (vs Erlotinib) | [12] |

Note: Some values are extrapolated from viability percentages or reported as relative potency.

-

Cell Seeding: Cancer cells (e.g., LoVo, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO and added to the wells at various concentrations. Control wells receive DMSO alone. The plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTS Reagent Addition: After incubation, CellTiter 96® AQueous One Solution Reagent (MTS) is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Caption: Workflow for a typical in vitro cytotoxicity (MTS) assay.

Many pyrrole derivatives function as competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), by binding to the ATP-binding site.[7][10] This action blocks downstream signaling pathways essential for tumor growth and angiogenesis.

Caption: Inhibition of the VEGFR signaling pathway by a dimethylpyrrole carboxylate derivative.

Antimicrobial Activity

Dimethylpyrrole carboxylates and their carboxamide analogues have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[13][14]

| Compound ID | Target Organism | Activity Type | MIC (µg/mL) | Reference |

| ENBHEDPC | M. tuberculosis H37Rv | Antitubercular | 0.7 | [4] |

| Compound 3k | E. coli | Antibacterial | 78 | [13] |

| Compound 5f | P. aeruginosa | Antibacterial | 78 | [13] |

| Compound 5f | S. typhi | Antibacterial | 39 | [13] |

| Compound 2 | P. aeruginosa | Antibacterial | 50 | [12] |

| Compound 3 | S. aureus | Antibacterial | (Comparable to Ciprofloxacin) | [12] |

| Compound 2 | C. albicans | Antifungal | (~25% of Clotrimazole) | [12] |

| PDP Derivative | MRSA Strains | Antibacterial | 0.008–0.063 | [15] |

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive control wells (microorganism, no compound) and negative control wells (medium only) are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain pyrrole derivatives act as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[1][16]

| Compound ID | Target | Activity | IC50 (µM) | Reference |

| Compound 4 | COX-2 | Inhibition | 0.65 | [16] |

| Compound 5 | COX-2 | Inhibition | 0.55 | [16] |

| Compound 6 | COX-2 | Inhibition | 7.0 | [16] |

| Compound 2 | s-LOX | Inhibition | 7.5 | [16] |

| Compound 2h | COX-2 | Inhibition | 0.00184 | [5] |

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions before the experiment.

-

Compound Administration: The test pyrrole derivatives are administered to the animals, typically via oral gavage or intraperitoneal injection, at a predetermined dose. A control group receives the vehicle only. A reference drug (e.g., Indomethacin) is used for comparison.

-

Induction of Inflammation: After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Structure-Activity Relationships (SAR)

The biological activity of dimethylpyrrole carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrrole core and its side chains.

-

Antitubercular Activity: For MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents (e.g., fluoro, chloro) to the pyrrole ring, along with bulky substituents on the carboxamide, greatly improves anti-TB activity.[17]

-

Antimicrobial Activity: Aromatic substitutions on carboxamide side chains significantly influence antibacterial potency. Electron-withdrawing groups like o-dinitro and o-dichloro were found to impart potent activity.[13]

-

Anticancer Activity: The presence of a carbonyl group is often considered a key moiety for biological activity.[7] The specific aryl groups attached to the pyrrole ring dictate the selectivity and potency against different cancer cell lines.[3]

Caption: Logical diagram of key structure-activity relationships for anti-TB agents.

Conclusion and Future Perspectives

Dimethylpyrrole carboxylate derivatives represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of the core structure allows for extensive modification, enabling fine-tuning of activity and ADMET properties through rigorous structure-activity relationship studies. Future research should focus on exploring novel substitutions to enhance target specificity, overcome drug resistance mechanisms, and improve pharmacokinetic profiles, paving the way for the next generation of pyrrole-based clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 9. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]

- 10. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facile Syntheses and Molecular-Docking of Novel Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamide/carbohydrazide Analogues with Antimicrobial and Antifungal Properties | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 16. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pyrrole-2-Carboxylate Scaffold in Medicinal Chemistry

An In-depth Technical Guide on the Role of Pyrrole-2-Carboxylate as a Pharmacophore

Audience: Researchers, scientists, and drug development professionals.

In the landscape of drug discovery, a pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyrrole ring, a five-membered aromatic heterocycle, is a prominent scaffold found in numerous natural products and synthetically developed drugs.[1][2] Its unique electronic properties and ability to serve as a framework for diverse substitutions make it a cornerstone in medicinal chemistry.[2] When functionalized with a carboxylate group at the C2 position, the resulting pyrrole-2-carboxylate moiety emerges as a powerful and versatile pharmacophore.

This scaffold is a key component in a wide array of biologically active compounds, including those with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] Its significance is highlighted by its presence in complex natural macrocycles like heme and chlorophyll and in commercially successful drugs.[1][4] The pyrrole-2-carboxylate core offers a rigid structure with specific hydrogen bonding capabilities and potential for various other molecular interactions, making it an attractive starting point for the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the pyrrole-2-carboxylate pharmacophore, detailing its role in targeting specific biological pathways, summarizing structure-activity relationship (SAR) data, outlining relevant experimental protocols, and visualizing key concepts through structured diagrams.

Core Pharmacophoric Features

The efficacy of the pyrrole-2-carboxylate moiety as a pharmacophore stems from the distinct chemical properties of its constituent parts:

-

The Pyrrole Ring: As an aromatic system, the pyrrole ring is relatively planar and can participate in favorable π-π stacking and hydrophobic interactions with biological targets. The nitrogen heteroatom's lone pair of electrons is delocalized within the ring, contributing to its aromaticity and influencing its hydrogen-bonding potential.[3]

-

The C2-Carboxylate Group: This functional group (or its common ester and amide derivatives) is a critical interaction point. The carbonyl oxygen is an excellent hydrogen bond acceptor, while the hydroxyl group (in the acid form) or the amide N-H can act as a hydrogen bond donor. This dual capacity allows for specific and strong interactions within an active site.

-

Structural Rigidity and Vectorial Orientation: The direct connection of the carboxylate to the rigid pyrrole ring creates a well-defined spatial arrangement of these features. This fixed orientation provides a specific vector for binding, reducing the entropic penalty upon interaction with a target and contributing to higher binding affinity.

Applications in Drug Discovery: Targeting Key Biological Systems

The pyrrole-2-carboxylate pharmacophore has been successfully employed to develop inhibitors for a range of therapeutic targets.

Antitubercular Agents: MmpL3 Inhibition

A significant application of this pharmacophore is in the development of novel treatments for tuberculosis (TB), particularly against drug-resistant strains. Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter involved in mycolic acid biosynthesis and a promising anti-TB drug target.[5]

Mechanism of Action: Structure-guided design strategies have shown that the pyrrole-2-carboxamide scaffold fits effectively into the MmpL3 binding site. Specifically, the pyrrole-2-carboxamide core occupies the S4 pocket, the carbonyl group functions as a hydrogen bond acceptor (HBA), and substituents can be tailored to occupy adjacent S3 and S5 pockets, enhancing potency.[5] The hydrogen atoms on both the pyrrole ring and the carboxamide nitrogen are considered crucial for maintaining high activity.[5]

Structure-Activity Relationship (SAR) Summary:

-

Carboxamide Substituent (R1): Bulky, hydrophobic groups like adamantyl and cyclooctyl dramatically increase anti-TB potency compared to smaller groups.[5]

-

Pyrrole Ring Substituent (R2): Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluoro, chloro) to the pyrrole ring enhances activity.[5]

-

Pyrrole & Amide N-H: Methylation of the pyrrole nitrogen reduces activity significantly, and methylation of both the pyrrole and amide nitrogens leads to a complete loss of potency, highlighting their importance in target binding.[5]

Quantitative Data: Anti-TB Activity of Pyrrole-2-Carboxamide Derivatives

| Compound | R1 Group | R2 Group | MIC vs. M. tuberculosis (μg/mL) | Cytotoxicity IC50 (μg/mL) | Reference |

| 5 | Adamantyl | 2,4-dichlorophenyl | < 0.016 | > 64 | [5] |

| 13 | N-methyl-adamantyl | 2,4-dichlorophenyl (N-methyl pyrrole) | > 32 | > 64 | [5] |

| 18 | Adamantyl | 4-fluorophenyl | < 0.016 | > 64 | [5] |

| 28 | Adamantyl | 4-(trifluoromethyl)phenyl | < 0.016 | > 64 | [5] |

| 32 | Adamantyl | 5-fluoropyridin-3-yl | < 0.016 | > 64 | [5] |

| INH | - | - | < 0.016 - 0.09 | - | [5] |

Experimental Protocol: Mycolic Acid Biosynthesis Assay The specific targeting of MmpL3 by pyrrole-2-carboxamides can be confirmed by their effect on mycolic acid synthesis using a [¹⁴C] acetate metabolic labeling assay.[5]

-

Culture Preparation: Mycobacterium smegmatis cultures are grown to mid-log phase.

-

Compound Treatment: The bacterial cultures are treated with varying concentrations of the test compounds (e.g., pyrrole-2-carboxamide derivatives) for a defined period.

-

Metabolic Labeling: [¹⁴C] acetate is added to the cultures and incubated to allow for its incorporation into newly synthesized lipids.

-

Lipid Extraction: Bacterial cells are harvested, and total lipids are extracted using a sequence of organic solvents (e.g., chloroform/methanol mixtures).

-

TLC Analysis: The extracted lipids are separated by thin-layer chromatography (TLC).

-

Autoradiography: The TLC plate is exposed to an X-ray film. Inhibition of mycolic acid synthesis is quantified by the reduction in the radioactive signal corresponding to mycolic acid methyl esters compared to untreated controls.

Visualization: MmpL3 Inhibition Pharmacophore Model

Pharmacophore model for MmpL3 inhibition.

Antiparasitic Agents: Proline Racemase Inhibition

Pyrrole-2-carboxylic acid (PYC) itself has been identified as a selective inhibitor of proline racemase (PRAC), an enzyme crucial for the life cycle and infectivity of parasites like Trypanosoma cruzi, the causative agent of Chagas' disease.[6][7] This makes PRAC a validated therapeutic target.[6]

Mechanism of Action: PYC acts as a competitive inhibitor of proline racemase, likely by mimicking the transition state of the proline substrate within the enzyme's active site.[6] Its planar structure and the positioning of the carboxylate group relative to the pyrrole ring are key to its inhibitory activity. Interestingly, its inhibitory effect can be specific; for instance, it inhibits T. cruzi PRAC (TcPRAC) but not the hydroxyproline-2-epimerase (HyPRE) from other pathogens, demonstrating target selectivity.[6]

Quantitative Data: Inhibition of Proline Racemases

| Compound | Target Enzyme | Inhibition (%) | Reference |

| Derivative 20 | C. difficile PRAC (CdPRAC) | 38% | [6] |

| Derivative 20 | T. cruzi PRAC (TcPRAC) | 76% | [6] |

| Derivative 8 | C. difficile PRAC (CdPRAC) | ~5% (worst) | [6] |

| Derivative 8 | T. cruzi PRAC (TcPRAC) | >80% (best) | [6] |

| Note: Derivatives 8 and 20 are (E)-4-oxopent-2-enoic acid analogs, not direct pyrrole-2-carboxylates, but their comparative inhibition was studied in the context of PYC, the parent PRAC inhibitor.[6] |

Experimental Protocol: Proline Racemization Assay [6]

-

Reaction Mixture Preparation: A reaction buffer is prepared (e.g., NaOAc, pH 6.0 for PRAC).

-

Enzyme and Substrate: A defined amount of the purified proline racemase enzyme (e.g., 10 µg) is added to the buffer containing a specific concentration of the L-proline substrate (e.g., 20 mM).

-

Inhibitor Addition: The assay is run in parallel with and without the inhibitor (PYC) at various concentrations (e.g., 1 mM or 10 mM).

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).

-

Reaction Quenching: The enzymatic reaction is stopped, typically by heat inactivation or the addition of an acid.

-

Quantification: The amount of D-proline formed is quantified using a D-amino acid oxidase-coupled colorimetric assay or by chiral chromatography methods. The percentage of racemization is calculated relative to the total proline concentration, and inhibition is determined by comparing the results to the no-inhibitor control.

Visualization: Proline Racemase Inhibition Pathway

Inhibition of the proline racemase pathway by PYC.

Antibacterial Agents: Biofilm Inhibition

Beyond direct bactericidal or bacteriostatic activity, pyrrole-2-carboxylic acid (PCA) has demonstrated efficacy as an anti-biofilm agent, notably against the foodborne pathogen Listeria monocytogenes.[8] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics and disinfectants.

Mechanism of Action: PCA was shown to reduce the overall biofilm biomass of L. monocytogenes. It attenuates the metabolic activity within the biofilm and decreases cell viability.[8] Morphological analysis revealed that PCA treatment leads to a collapse of the biofilm architecture.[8] A key part of its action is the significant reduction in the excretion of extracellular polymeric substances (EPS), including DNA, proteins, and polysaccharides, which are essential components of the biofilm matrix.[8]

Quantitative Data: Anti-Biofilm Activity of PCA against L. monocytogenes [8]

| PCA Concentration | Biofilm Biomass Reduction | Extracellular DNA Reduction | Extracellular Protein Reduction | Extracellular Polysaccharide Reduction |

| 0.75 mg/mL | Significant | 48.58% | 61.60% | 75.63% |

Experimental Protocol: Crystal Violet Biofilm Assay [8]

-

Biofilm Growth: L. monocytogenes is cultured in a suitable medium in the wells of a microtiter plate, with and without various concentrations of PCA. The plate is incubated for a period (e.g., 24-48 hours) to allow biofilm formation.

-

Planktonic Cell Removal: The medium is carefully discarded, and the wells are washed with a buffer (e.g., phosphate-buffered saline) to remove non-adherent, planktonic bacteria.

-

Fixation: The remaining biofilms are fixed, for example, with methanol for 15 minutes.

-

Staining: The fixative is removed, and the plate is air-dried. A solution of crystal violet (e.g., 0.1% w/v) is added to each well and incubated at room temperature to stain the biofilm biomass.

-

Wash Step: Excess crystal violet is removed by washing the plate thoroughly with water.

-

Solubilization and Quantification: The bound crystal violet is solubilized with a solvent (e.g., 33% glacial acetic acid or ethanol). The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570-590 nm). The absorbance value is directly proportional to the amount of biofilm biomass.

Visualization: Biofilm Inhibition Assay Workflow

Workflow for quantifying biofilm inhibition.

Synthesis Strategies for Pyrrole-2-Carboxylates

The synthesis of pyrrole-2-carboxylate derivatives is well-established, with several classical and modern methods available to medicinal chemists.

-

Knorr-Type Pyrrole Synthesis: This is a widely used method that involves the condensation of an α-amino-ketone (or a related precursor like an α-oximino-ketone) with a compound containing an active methylene group, such as a β-ketoester.[9][10]

-

Paal-Knorr Synthesis: This straightforward method involves the cyclocondensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[10][11] While efficient, it can sometimes require harsh conditions.[10]

-

Iron-Catalyzed Synthesis: A more modern approach involves the reaction of 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst to produce alkyl 1H-pyrrole-2-carboxylates in high yields.[12]

Visualization: General Synthetic Scheme (Knorr-Type)

Conceptual diagram of Knorr-type synthesis.

Conclusion

The pyrrole-2-carboxylate moiety stands as a validated and highly resourceful pharmacophore in modern drug discovery. Its rigid, aromatic framework combined with the versatile hydrogen-bonding capabilities of the carboxylate group provides an ideal platform for designing specific and potent inhibitors for a diverse range of biological targets. As demonstrated in the fields of antitubercular, antiparasitic, and antibacterial research, this scaffold can be strategically modified to achieve high target affinity and selectivity. The well-understood structure-activity relationships and established synthetic accessibility ensure that the pyrrole-2-carboxylate core will continue to be a valuable building block in the development of next-generation therapeutic agents.[13]

References

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioaustralis.com [bioaustralis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

The Paal-Knorr Pyrrole Synthesis: An In-depth Technical Guide for Drug Discovery and Development

The Paal-Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry, remains a highly relevant and powerful tool for the construction of the pyrrole ring, a privileged scaffold in a multitude of pharmaceuticals and natural products. First reported independently by Carl Paal and Ludwig Knorr in 1884, this acid-catalyzed condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine offers a straightforward and versatile route to substituted pyrroles.[1][2] Its operational simplicity, generally high yields, and the accessibility of starting materials have cemented its importance in both academic research and industrial drug development.[3] This technical guide provides a comprehensive overview of the Paal-Knorr pyrrole synthesis, including its mechanism, scope, modern variations, and detailed experimental protocols, with a focus on its application for researchers, scientists, and drug development professionals.

Core Principles: The Reaction Mechanism

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated, acid-catalyzed pathway. The reaction is typically conducted under protic or Lewis acidic conditions with a primary amine or an ammonia source.[2] The use of ammonium hydroxide or ammonium acetate yields the N-unsubstituted pyrrole.[2]

The currently accepted mechanism, investigated in detail by V. Amarnath et al., involves the following key steps:[2]

-

Protonation and Nucleophilic Attack: One of the carbonyl groups of the 1,4-dicarbonyl compound is protonated by the acid catalyst, increasing its electrophilicity. The primary amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.[3]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal attacks the second carbonyl group in an intramolecular fashion, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2] This ring-closing step is often the rate-determining step of the reaction.[4]

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water to form the stable, aromatic pyrrole ring.[4]

References

An In-depth Technical Guide to Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative that serves as a crucial building block in organic synthesis.[1] Pyrroles are five-membered aromatic heterocyclic compounds containing a nitrogen atom and are fundamental components of many biologically significant molecules, including porphyrins (like heme in hemoglobin), chlorophylls, and various alkaloids.[2][3] The specific substitution pattern of this compound makes it a valuable precursor in the synthesis of more complex structures for applications in medicinal chemistry and materials science.[1][4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of substituted pyrroles can be achieved through several named reactions, including the Knorr pyrrole synthesis, Paal-Knorr synthesis, and Hantzsch pyrrole synthesis.[2][5][6] The most widely utilized method for preparing this compound is a variation of the Knorr pyrrole synthesis.[1][7]

The Knorr synthesis involves the condensation reaction between an α-amino-ketone and a β-ketoester.[7] Due to the inherent instability and tendency of α-aminoketones to self-condense, they are typically generated in situ.[7] A common approach involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.[7][8]

An extension of the Knorr synthesis, and the specific route to this compound, involves the reaction of acetylacetone (2,4-pentanedione) with ethyl 2-oximinoacetoacetate.[1][7] This reaction was noted by Fischer and Fink as a byproduct in Zanetti's synthesis.[7]

Key Synthetic Methodologies: A Comparison

| Synthesis Method | Starting Materials | General Conditions | Applicability for Target Compound |

| Knorr Synthesis | α-Amino-ketone (often generated in situ) and a β-dicarbonyl compound.[7][9] | Zinc dust and acetic acid, often at room temperature or with gentle heating.[7][9] | The primary and most direct route.[1] |

| Paal-Knorr Synthesis | A 1,4-dicarbonyl compound and ammonia or a primary amine.[6][10][11] | Neutral or weakly acidic conditions; can be catalyzed by protic or Lewis acids.[6][10] | Applicable, but requires the synthesis of a specific 1,4-dicarbonyl precursor.[11] |

| Hantzsch Synthesis | β-Ketoester, an α-haloketone, and ammonia or a primary amine.[5][12] | Condensation reaction, often in a one-pot manner.[5] | Generally used for synthesizing different substitution patterns of pyrroles.[12][13] |

Experimental Protocol: Knorr-Type Synthesis

The preparation of this compound is achieved through the condensation of acetylacetone and ethyl oximinoacetoacetate.[1] The ethyl oximinoacetoacetate is typically prepared in situ from ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Zinc dust

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of Ethyl 2-oximinoacetoacetate: A solution of ethyl acetoacetate is dissolved in glacial acetic acid. The mixture is cooled in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature between 5-7 °C.[14] This reaction is exothermic and requires careful temperature control.[7][14] This step results in the nitrosation of the ethyl acetoacetate to form the oxime.[14]

-

Condensation and Cyclization: To a separate, well-stirred solution of acetylacetone in glacial acetic acid, the prepared oxime solution and zinc dust are added gradually.[7] The zinc reduces the oxime group to an amine.[7]

-

The resulting α-amino ketone intermediate immediately reacts with the acetylacetone in the mixture.

-

The reaction is exothermic; external cooling may be necessary to prevent the mixture from boiling.[7] After the addition is complete, the mixture may be refluxed for a period (e.g., one hour) to ensure the reaction goes to completion.[14]

-

Work-up and Purification: The hot reaction mixture is poured into a large volume of water to precipitate the crude product.[14]

-

The solid is collected by filtration, washed with water, and dried.[14]

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.[14]

Synthetic Workflow Diagram

Caption: Knorr-type synthesis workflow for the target compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound have been well-characterized.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][15][16][17] |

| Molecular Weight | 167.20 - 167.21 g/mol | [1][15][16][17][18] |

| Appearance | Colorless/tan solid | [19] |

| Melting Point | 122-126 °C | [15][16] |

| Boiling Point | 135-136 °C @ 10-10.5 mmHg | [15][16] |

| CAS Number | 2199-44-2 | [15][17][18] |

Spectroscopic Data

¹H-NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 (variable) | br s | 1H | N-H |

| 5.75 | s | 1H | C4-H |

| 4.25 | q | 2H | -O-CH₂ -CH₃ |

| 2.23 | s | 3H | C5-CH₃ |

| 2.21 | s | 3H | C3-CH₃ |

| 1.32 | t | 3H | -O-CH₂-CH₃ |

| Note: Data is compiled from typical values and may vary slightly based on solvent and instrument. |

IR Spectroscopy

A derivative, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, provides insight into the characteristic peaks.[20]

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching |

| ~2950 | C-H stretching (aliphatic CH₃) |

| ~1755 | C=O stretching (ester) |

| ~1685 | C=O stretching (amide, in derivative) |

| Note: The exact positions for the target compound may differ slightly. |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 167 | 99.99% | [M]⁺ (Molecular Ion) |

| 122 | 62.15% | [M - OCH₂CH₃]⁺ |

| 121 | 87.72% | [M - H - OCH₂CH₃]⁺ |

| 120 | 30.54% | |

| 138 | 34.51% | [M - C₂H₅]⁺ |

| Source: Data compiled from PubChem and NIST WebBook.[17][18] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[1] The analysis reveals two independent molecules in the asymmetric unit which are nearly planar.[1] These molecules form dimeric units through strong hydrogen bonds between the pyrrole N-H group of one molecule and the carbonyl oxygen atom of the ester group on the other.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1357 (2) |

| b (Å) | 10.5568 (2) |

| c (Å) | 12.1428 (2) |

| α (°) | 101.5451 (13) |

| β (°) | 97.8791 (14) |

| γ (°) | 110.4821 (14) |

| Volume (ų) | 932.52 (4) |

| Z | 4 |

| Source: Paixão et al., 2008.[1] |

Hydrogen Bond Geometry (Å, °) [1]

-

N1—H1···O4: D···A = 2.857 (2), D-H···A = 166

-

N2—H2···O2: D···A = 2.834 (2), D-H···A = 163

Applications in Research and Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][8][21] this compound and its derivatives are actively explored in drug discovery.

-

Antitubercular Agents: Derivatives of 1H-pyrrole-2-carboxylate have shown promising activity against Mycobacterium tuberculosis. For example, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against the H37Rv strain.[22] Other research has focused on designing pyrrole-2-carboxamides as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter for mycolic acids and an attractive anti-TB drug target.[23]

-

Anticancer Agents: The pyrrole ring is a core component of several anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[4][21] The functionalized pyrrole scaffold is a key chemotype for designing new protein kinase inhibitors.[21] Research into new pyrrole derivatives has demonstrated dose- and time-dependent cytotoxic activity against various cancer cell lines, including colon, breast, and ovarian cancer cells.[21][24]

-

Chemical Probes: Substituted pyrroles are used to synthesize chemical probes for studying biological pathways. For instance, derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid are being investigated for their antiproliferative activity and potential role in targeting proline metabolism pathways in cancer.[25]

Drug Development Logic Diagram

Caption: Logic flow from core scaffold to potential biological targets.

References

- 1. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. scribd.com [scribd.com]

- 4. nbinno.com [nbinno.com]

- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. chembk.com [chembk.com]

- 17. 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester [webbook.nist.gov]

- 18. 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester | C9H13NO2 | CID 137477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. primo.alfred.edu [primo.alfred.edu]

- 25. mdpi.com [mdpi.com]

The Knorr Pyrrole Synthesis: A Centennial Review of its Discovery, Mechanism, and Enduring Legacy in Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

First reported by Ludwig Knorr in 1884, the Knorr pyrrole synthesis has remained a cornerstone of heterocyclic chemistry for over a century. This venerable reaction, involving the condensation of an α-amino ketone with a β-ketoester or a related active methylene compound, provides a robust and versatile route to a wide array of substituted pyrroles. These five-membered nitrogen-containing heterocycles are not merely academic curiosities; they form the core scaffold of numerous natural products, pharmaceuticals, and advanced materials. This technical guide delves into the historical discovery of this pivotal reaction, provides a detailed examination of its mechanism, and presents both the original and contemporary experimental protocols. Furthermore, it summarizes key quantitative data and explores the evolution of the synthesis in the modern era of catalysis and green chemistry, offering valuable insights for professionals engaged in chemical research and drug development.

Discovery and Historical Context

The late 19th century was a period of explosive growth in synthetic organic chemistry, driven by the burgeoning dye and pharmaceutical industries. It was within this vibrant scientific landscape that German chemist Ludwig Knorr, during his investigations into the synthesis of quinine analogs, stumbled upon a novel method for constructing the pyrrole ring. In his seminal 1884 publication in Berichte der deutschen chemischen Gesellschaft, Knorr detailed the reaction of ethyl acetoacetate with nitrous acid, followed by reduction with zinc dust in acetic acid, to produce a highly substituted pyrrole.[1][2][3][4] This discovery, which involved the in situ formation of an α-amino ketone that subsequently condensed with another equivalent of the β-ketoester, provided a significant advancement over previous, more arduous methods for pyrrole synthesis. Knorr's original work laid the foundation for what would become a named reaction of enduring importance in the synthetic chemist's toolkit.

Reaction Mechanism and Key Intermediates

The Knorr pyrrole synthesis proceeds through a series of well-established intermediates. The reaction is typically catalyzed by acid and involves the following key steps:

-

Imine Formation: The reaction commences with the acid-catalyzed condensation of the α-amino ketone with the β-ketoester to form an imine intermediate.

-

Enamine Tautomerization: The imine then tautomerizes to the more stable enamine.

-

Cyclization: An intramolecular nucleophilic attack by the enamine nitrogen onto one of the carbonyl groups of the β-ketoester moiety leads to the formation of a five-membered ring intermediate.

-

Dehydration and Aromatization: Subsequent elimination of a molecule of water results in the formation of the aromatic pyrrole ring.

The following diagram illustrates the generally accepted mechanism of the Knorr pyrrole synthesis.

Caption: The reaction mechanism of the Knorr pyrrole synthesis.

Experimental Protocols

Original Knorr Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole

This protocol is adapted from the procedure detailed in Organic Syntheses, which is based on Knorr's original work.[5]

Materials:

-

Ethyl acetoacetate: 390 g (3 moles)

-

Glacial acetic acid: 750 cc

-

Sodium nitrite (NaNO₂): 104 g (1.5 moles)

-

Water

-

Zinc dust (at least 80% pure): 196 g (3 gram atoms)

-

95% Ethanol

Procedure:

-

Preparation of the Oximinoacetoacetate: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 390 g of ethyl acetoacetate and 750 cc of glacial acetic acid. Cool the flask in an ice-salt bath to an internal temperature of 5°C. While maintaining the temperature between 5°C and 7°C, add a solution of 104 g of sodium nitrite in 180 cc of water dropwise with vigorous stirring. The addition should take approximately 30 minutes. After the addition is complete, stir the mixture for an additional 30 minutes and then allow it to stand for four hours, during which it will warm to room temperature.

-

Reduction and Cyclization: Replace the dropping funnel with a wide-bore condenser. Add 196 g of zinc dust in portions to the stirred solution. The initial additions should be small (approximately 15 g each) until the exothermic reaction brings the mixture to a boil. Continue adding the remaining zinc dust at a rate that maintains boiling. After all the zinc has been added (which should take about 45 minutes), heat the mixture to reflux for one hour.

-

Isolation and Purification: While still hot, decant the reaction mixture from the remaining zinc into a large vessel containing 10 liters of water with vigorous stirring. Wash the zinc residue with two 50 cc portions of hot glacial acetic acid and add these washings to the water. Allow the mixture to stand overnight. Filter the crude product by suction, wash it on the filter with two 500 cc portions of water, and air-dry to a constant weight. The yield of the crude product is typically between 205–230 g (57–64%). Recrystallize a 50 g portion from 100 cc of 95% ethanol, washing the crystals with cold ethanol, to obtain approximately 38.5 g of pale yellow crystals with a melting point of 136–137°C.

Modern Variation: Alumina-Catalyzed Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol is a representative example of a modern, solvent-free approach to pyrrole synthesis, which is closely related to the Knorr synthesis.[6]

Materials:

-

Acetonylacetone (2,5-Hexanedione)

-

Primary amine (e.g., aniline)

-

CATAPAL 200 alumina (catalyst)

Procedure:

-

Reaction Setup: In a reaction vial, combine acetonylacetone (1 mmol), the primary amine (1 mmol), and CATAPAL 200 alumina (40 mg).

-

Reaction: Heat the mixture at 60°C for 45 minutes with stirring.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Add a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst. Wash the catalyst with the same solvent. Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted pyrrole.

Quantitative Data

The yield of the Knorr pyrrole synthesis is influenced by the nature of the substrates and the reaction conditions. The following tables summarize representative yields for the original synthesis and a modern catalytic variation.

Table 1: Yield of the Original Knorr Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole

| Reactants | Product | Yield (%) | Reference |

| Ethyl acetoacetate, Sodium nitrite, Zinc dust | Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole | 57–64 | [5] |

Table 2: Yields of Alumina-Catalyzed Paal-Knorr Synthesis of N-Substituted Pyrroles

| Amine | Product | Yield (%) | Reference |

| Aniline | 1-Phenyl-2,5-dimethylpyrrole | 96 | [6] |

| 4-Methylaniline | 1-(p-Tolyl)-2,5-dimethylpyrrole | 93 | [6] |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethylpyrrole | 73 | [6] |

| 4-Nitroaniline | 1-(4-Nitrophenyl)-2,5-dimethylpyrrole | 85 | [6] |

| Benzylamine | 1-Benzyl-2,5-dimethylpyrrole | 97 | [6] |

| Cyclohexylamine | 1-Cyclohexyl-2,5-dimethylpyrrole | 88 | [6] |

| (Reaction conditions: Acetonylacetone (1 mmol), amine (1 mmol), CATAPAL 200 (40 mg), 60°C, 45 min) |

Experimental Workflow

The general workflow for performing a Knorr-type pyrrole synthesis can be visualized as follows:

Caption: A generalized experimental workflow for the Knorr pyrrole synthesis.

Modern Perspectives and Applications

While the classical Knorr synthesis remains a valuable tool, modern organic chemistry has seen the development of numerous modifications and related reactions that offer improved yields, milder reaction conditions, and greater substrate scope. Many contemporary methods, often referred to as Paal-Knorr syntheses, utilize pre-formed 1,4-dicarbonyl compounds and a variety of catalysts.[7] These include:

-

Homogeneous and Heterogeneous Acid Catalysis: A wide range of Brønsted and Lewis acids have been employed to catalyze the reaction, with solid acid catalysts offering advantages in terms of recyclability and ease of separation.[6][7]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[8][9]

-

Green Chemistry Approaches: Recent efforts have focused on developing more environmentally benign protocols, such as performing the reaction in water or under solvent-free conditions.[6][10][11]

The enduring relevance of the Knorr pyrrole synthesis and its modern counterparts is evident in their widespread application in the synthesis of biologically active molecules. Pyrrole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Consequently, these synthetic methodologies are indispensable in the fields of medicinal chemistry and drug discovery.

Conclusion

From its serendipitous discovery in the late 19th century to its modern-day applications in complex molecule synthesis, the Knorr pyrrole synthesis has proven to be a remarkably resilient and adaptable reaction. Its ability to provide straightforward access to a diverse range of substituted pyrroles has cemented its place in the annals of organic chemistry. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of this foundational reaction, including its historical context, mechanism, and contemporary variations, remains essential for the continued development of novel and impactful chemical entities.

References

- 1. synarchive.com [synarchive.com]

- 2. Knorr Pyrrole Synthesis [drugfuture.com]

- 3. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]

- 4. mindat.org [mindat.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of substituted pyrroles, a cornerstone of heterocyclic chemistry with significant implications in medicinal chemistry and materials science. This document details the underlying principles governing these reactions, including regioselectivity and the influence of various substituents, and provides practical insights through experimental protocols and quantitative data.

Core Principles of Electrophilic Substitution in Pyrroles

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing its nucleophilicity compared to benzene.[1][2] Consequently, reactions with electrophiles are generally facile and often proceed under mild conditions.[3][4]

Regioselectivity: The α-Position Preference

Electrophilic attack on an unsubstituted pyrrole ring predominantly occurs at the α-position (C2 or C5).[3][5] This preference is attributed to the superior stability of the resulting carbocation intermediate (the arenium ion or σ-complex). Attack at the α-position allows for the positive charge to be delocalized over three atoms, including the nitrogen, through three resonance structures. In contrast, attack at the β-position (C3 or C4) results in a less stable intermediate with only two possible resonance contributors.[6][7]

// Invisible edges for alignment Pyrrole_alpha -> Pyrrole_beta [style=invis]; Intermediate_alpha -> Intermediate_beta [style=invis]; Product_alpha -> Product_beta [style=invis]; } dot Caption: Logical flow of electrophilic attack on pyrrole.

Influence of Substituents on Regioselectivity

The inherent α-selectivity of the pyrrole ring can be modified by the presence of substituents on either the nitrogen or carbon atoms. Understanding these directing effects is crucial for the strategic synthesis of specifically substituted pyrrole derivatives.

N-Substituted Pyrroles

The nature of the substituent on the pyrrole nitrogen significantly influences the position of electrophilic attack.

-